4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one
Overview
Description
4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one is an organic compound with the molecular formula C8H12O3. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is notable for its unique structure, which includes a tert-butyl group and a methyl group attached to the dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-5-methyl-1,3-dioxol-2-one typically involves the reaction of tert-butyl alcohol with methyl glyoxalate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions generally require a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of 4-tert-butyl-5-methyl-1,3-dioxol-2-one follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often employ reagents like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-tert-butyl-5-methyl-1,3-dioxol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-5-methyl-1,3-dioxol-2-one
- tert-butyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 5-tert-butyl-3-(2,4-dichloro-5-hydroxyphenyl)-1,3,4-oxadiazol-2(3H)-one
Uniqueness
4-(tert-Butyl)-5-methyl-1,3-dioxol-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both tert-butyl and methyl groups on the dioxolane ring enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
86005-11-0 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-tert-butyl-5-methyl-1,3-dioxol-2-one |
InChI |
InChI=1S/C8H12O3/c1-5-6(8(2,3)4)11-7(9)10-5/h1-4H3 |
InChI Key |
JRWPVOZCMZLTMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=O)O1)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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